2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents such as hydrazine and acetylacetone under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the cyclization of suitable precursors like amidines and β-diketones.
Coupling of Pyrazole and Pyrimidine Rings: The final step involves the coupling of the pyrazole and pyrimidine rings. This can be achieved through nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic carbon on the pyrimidine ring, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of catalysts to lower reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the nitrogen-containing rings to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the nitrogen or carbon atoms of the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivities and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyrimidine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes. This compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzene
Uniqueness
Compared to these similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles in a single molecule enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-7-6-10(12-4)14-11(13-7)16-9(3)5-8(2)15-16/h5-6H,1-4H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAYWMGCMGIWGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73029-69-3 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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